tert-butyl N-(4-sulfamoylbutyl)carbamate
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Overview
Description
tert-Butyl N-(4-sulfamoylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a sulfamoylbutyl chain, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfamoylbutyl precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-sulfamoylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(4-sulfamoylbutyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-sulfamoylbutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through covalent or non-covalent interactions, depending on the structure of the enzyme and the compound . The pathways involved often include the inhibition of key metabolic enzymes, leading to a decrease in the production of essential metabolites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group, used as a protecting group in organic synthesis.
tert-Butyl (4-ethynylphenyl)carbamate: A derivative used in the synthesis of complex organic molecules.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for drug development.
Uniqueness
tert-Butyl N-(4-sulfamoylbutyl)carbamate is unique due to its sulfamoylbutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonamide derivatives and other biologically active compounds .
Properties
IUPAC Name |
tert-butyl N-(4-sulfamoylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQAUMJLFPTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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